molecular formula C13H18IN5O8P2 B1676837 [(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate CAS No. 779323-43-2

[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate

Cat. No.: B1676837
CAS No.: 779323-43-2
M. Wt: 561.16 g/mol
InChI Key: NMVWLEUONAKGCD-SMWKGLLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS2500 involves several steps, starting with the preparation of the bicyclo[310]hexane ring systemThe final step involves the phosphorylation of the hydroxyl groups to form the bisphosphate ester .

Industrial Production Methods

While specific industrial production methods for MRS2500 are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield .

Mechanism of Action

MRS2500 exerts its effects by selectively binding to the P2Y1 receptor, thereby inhibiting the action of adenosine diphosphate on platelet aggregation. This inhibition prevents the formation of blood clots, making it a valuable compound in the study of thrombosis and related conditions .

Properties

CAS No.

779323-43-2

Molecular Formula

C13H18IN5O8P2

Molecular Weight

561.16 g/mol

IUPAC Name

[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1

InChI Key

NMVWLEUONAKGCD-SMWKGLLFSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O

SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2500;  MRS-2500;  MRS 2500; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
Reactant of Route 2
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
Reactant of Route 3
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
Reactant of Route 4
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
Reactant of Route 5
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
Reactant of Route 6
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate

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